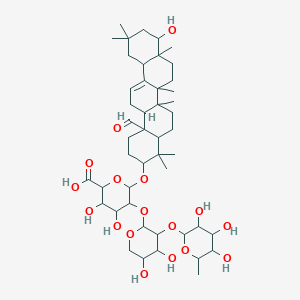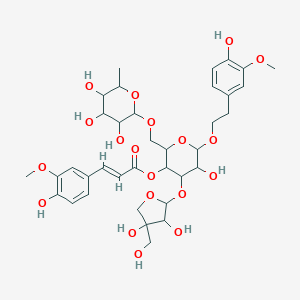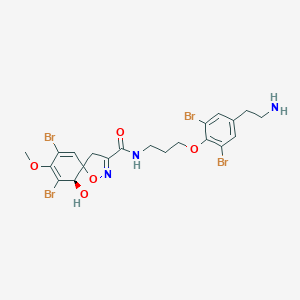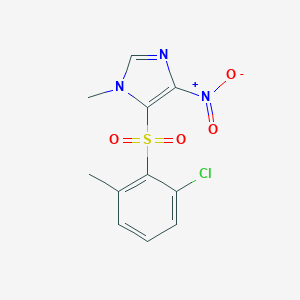![molecular formula C15H16N2O4S B235959 N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPA is a synthetic compound that was first synthesized in 2002 by a group of researchers led by Dr. K. C. Nicolaou at the Scripps Research Institute. Since then, MPA has been studied extensively for its unique properties and potential applications.
作用机制
The mechanism of action of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound may be able to regulate gene expression and cellular differentiation, which could have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could help protect cells from damage caused by oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, which could help protect neurons from damage caused by neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting HDAC activity, which makes it a valuable tool for studying the role of HDACs in cellular processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. However, one limitation of using this compound in lab experiments is its high cost, which can make it difficult to obtain and use in large quantities.
未来方向
There are many potential future directions for research on N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Researchers are also interested in exploring the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of this compound, which could provide insights into the role of HDACs in cellular processes. Overall, this compound is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide involves a multi-step process that requires the use of specialized reagents and equipment. The process begins with the reaction of 2-methoxy-4-nitroaniline with phenylsulfonyl chloride to form 2-methoxy-4-[(phenylsulfonyl)amino]nitrobenzene. This intermediate compound is then reduced using iron powder and acetic acid to form 2-methoxy-4-[(phenylsulfonyl)amino]aniline. Finally, this compound is reacted with acetic anhydride to form this compound.
科学研究应用
N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
属性
分子式 |
C15H16N2O4S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
N-[4-(benzenesulfonamido)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)16-14-9-8-12(10-15(14)21-2)17-22(19,20)13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) |
InChI 键 |
CIPHMJUGLXFZJB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)








